molecular formula C11H20O6 B1260404 2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol

2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol

Cat. No. B1260404
M. Wt: 248.27 g/mol
InChI Key: ZEGGZNOPAPRAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol is a natural product found in Artemisia gmelinii, Rhodiola crenulata, and other organisms with data available.

Scientific Research Applications

Diabetes Management

6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from the fruits of Syzygium densiflorum, has been traditionally used in the treatment of diabetes. Computational studies suggest that it can target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, which are all potential targets in diabetes management. Molecular docking and dynamics simulations affirm the binding and stability of the compound with these target proteins (Muthusamy & Krishnasamy, 2016).

Chemical Synthesis

The molecule has been utilized in chemical synthesis processes. For instance, 5-Methylene-2-oxo[1,3,2]dioxathiane, a derivative, has been synthesized and reacted with various nucleophiles to yield monosubstituted products. This shows its potential in creating compounds with up to four separately addressable functionalities, proving its versatility in chemical synthesis (Friedrich et al., 2003).

Atmospheric Chemistry

In atmospheric chemistry, the compound's derivatives, such as but-1-ene, 2-methylbut-1-ene, and 3-methylbut-1-ene, have been studied for their oxidation products in NOx-free air. This research helps in understanding the probabilities for initial attacks of OH radical on the double bond, crucial for atmospheric chemistry modeling and pollution studies (Benkelberg et al., 2000).

properties

IUPAC Name

2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGGZNOPAPRAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Reactant of Route 2
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Reactant of Route 3
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Reactant of Route 4
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Reactant of Route 5
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Reactant of Route 6
2-(Hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol

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